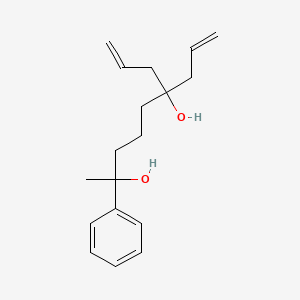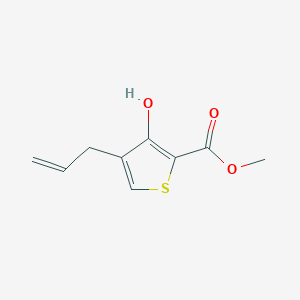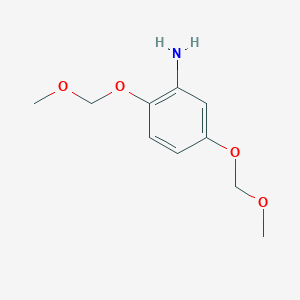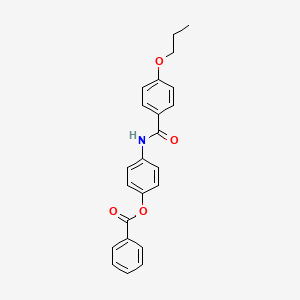
4-(4-Propoxybenzamido)phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Propoxybenzamido)phenyl benzoate: is an organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a benzoate group attached to a phenyl ring, which is further substituted with a propoxybenzamido group. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propoxybenzamido)phenyl benzoate typically involves the esterification of 4-(4-Propoxybenzamido)phenol with benzoic acid or its derivatives. One common method is the Schotten-Baumann reaction, where the phenol reacts with benzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Propoxybenzamido)phenyl benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Brominated derivatives at the benzylic position.
Applications De Recherche Scientifique
4-(4-Propoxybenzamido)phenyl benzoate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-(4-Propoxybenzamido)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl benzoate: A simpler ester with similar structural features but lacking the propoxybenzamido group.
4-Propoxybenzoic acid: Contains the propoxy group but lacks the ester linkage.
Benzyl benzoate: Another ester with a benzyl group instead of the propoxybenzamido group.
Uniqueness
4-(4-Propoxybenzamido)phenyl benzoate is unique due to the presence of both the propoxybenzamido and benzoate groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
88340-20-9 |
|---|---|
Formule moléculaire |
C23H21NO4 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
[4-[(4-propoxybenzoyl)amino]phenyl] benzoate |
InChI |
InChI=1S/C23H21NO4/c1-2-16-27-20-12-8-17(9-13-20)22(25)24-19-10-14-21(15-11-19)28-23(26)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3,(H,24,25) |
Clé InChI |
LKVPSWDOYOAJLB-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


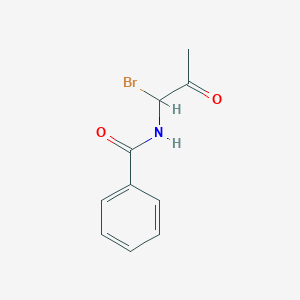
![(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide](/img/structure/B14394886.png)
![N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide](/img/structure/B14394887.png)


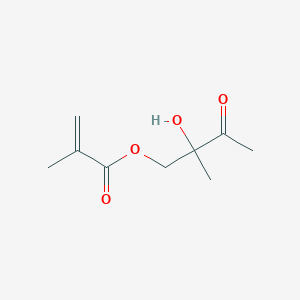

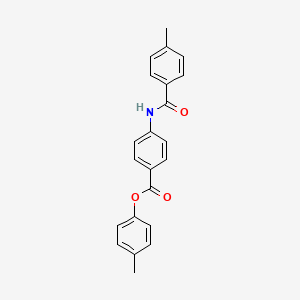
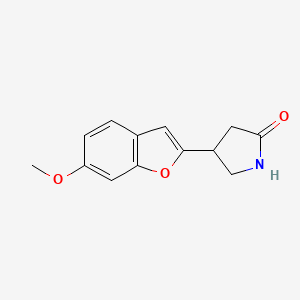
![N-{[3-(Propan-2-yl)phenyl]methyl}glycine](/img/structure/B14394946.png)
